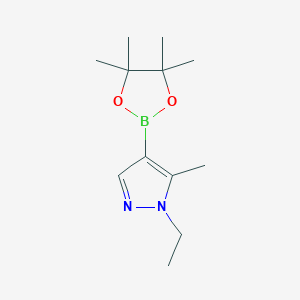
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H12F6N4O2 and its molecular weight is 382.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation generally starts with the synthesis of the triazole ring, followed by introducing the methyl and trifluoromethyl groups. Reacting intermediates with suitable reagents under controlled conditions creates the final compound. Specific details often involve multi-step synthesis, precise temperature control, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, production scales up using similar synthetic routes, but employs larger reactors and continuous flow processes for efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), ensure the compound's consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: It can undergo oxidation, reduction, and substitution reactions. The trifluoromethyl and triazole groups provide sites for nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Reagents like bromine for oxidation, sodium borohydride for reduction, and various bases/acids for substitution reactions are common. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, controlled temperatures, and inert atmospheres.
Major Products: Depending on the reaction, products can range from various modified triazole derivatives to complex benzamide analogues, each with potential research applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, interacting with specific protein targets.
Medicine: Explored for possible therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in developing new materials, such as polymers with unique properties for coatings and electronics.
Wirkmechanismus
Molecular Targets and Pathways: The compound interacts with enzymes by binding to active sites, inhibiting their function. This can disrupt biological pathways, leading to therapeutic effects.
Effects: In medical research, it is noted for its ability to inhibit specific enzymes involved in disease processes, offering potential for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Structurally similar compounds include other triazole-based molecules, benzamide derivatives, and trifluoromethylated compounds.
Uniqueness: Its combination of functional groups offers a unique reactivity profile, making it versatile for various applications. This combination is less common in other similar compounds, giving it distinct advantages in certain research and industrial contexts.
This should give you a solid overview of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, from synthesis to application
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4O2/c1-23-11(14(18,19)20)22-24(12(23)26)7-6-21-10(25)8-4-2-3-5-9(8)13(15,16)17/h2-5H,6-7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXYFCPXFYHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)


![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)

![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)

![(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2727815.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)


